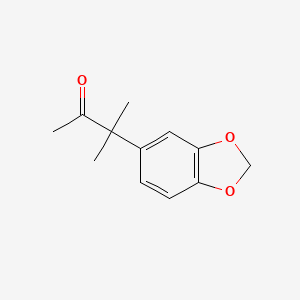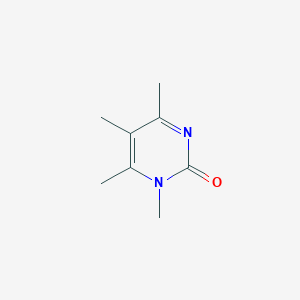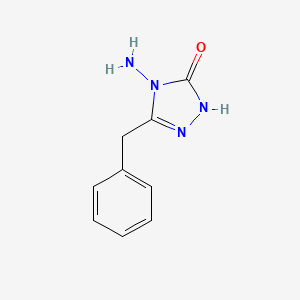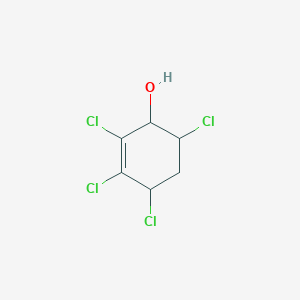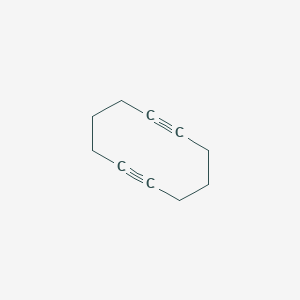
1,6-Cyclodecadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Cyclodecadiyne: is an organic compound with the molecular formula C10H12 It is a cyclic alkyne with two triple bonds located at the 1 and 6 positions of the ten-membered ring
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Cyclodecadiyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes followed by ring-closing metathesis . The reaction conditions typically require the use of catalysts such as Grubbs’ catalyst and Schrock’s catalyst . The process involves the formation of a ten-membered ring with two triple bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized catalytic systems to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 1,6-Cyclodecadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of cyclodecenes or cyclodecanes.
Substitution: The triple bonds in this compound can participate in substitution reactions with various nucleophiles, leading to the formation of substituted cyclodecadiynes.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under controlled conditions.
Reduction: Catalysts like (Pd/C) or (LiAlH4) are employed.
Substitution: Nucleophiles such as or are used in the presence of appropriate solvents and temperatures.
Major Products:
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of cyclodecenes or cyclodecanes.
Substitution: Formation of various substituted cyclodecadiynes depending on the nucleophile used.
科学的研究の応用
1,6-Cyclodecadiyne has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1,6-Cyclodecadiyne involves its ability to undergo various chemical transformations due to the presence of two reactive triple bonds. These triple bonds can participate in cycloaddition reactions , cross-coupling reactions , and polymerization processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
1,5-Cyclooctadiyne: Another cyclic alkyne with two triple bonds, but with an eight-membered ring.
1,7-Cyclododecadiyne: A cyclic alkyne with two triple bonds in a twelve-membered ring.
1,4-Cyclohexadiyne: A smaller cyclic alkyne with two triple bonds in a six-membered ring.
Uniqueness of 1,6-Cyclodecadiyne: this compound is unique due to its ten-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other cyclic alkynes with different ring sizes.
特性
CAS番号 |
83013-95-0 |
|---|---|
分子式 |
C10H12 |
分子量 |
132.20 g/mol |
IUPAC名 |
cyclodeca-1,6-diyne |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-3,8-10H2 |
InChIキー |
PIOUGKJJNVXNBZ-UHFFFAOYSA-N |
正規SMILES |
C1CC#CCCCC#CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


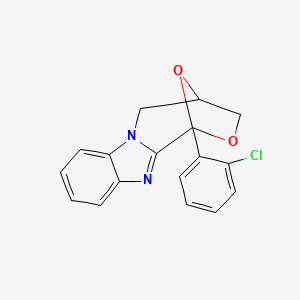
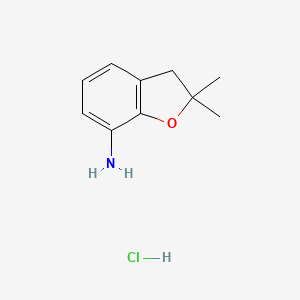
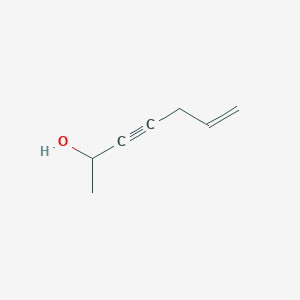
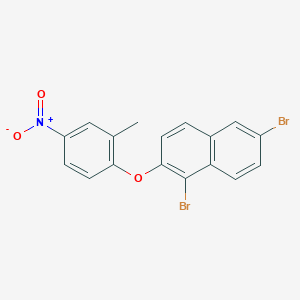
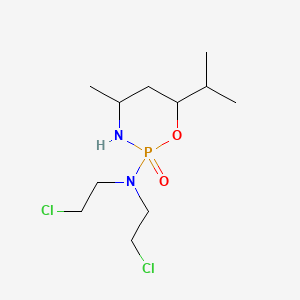
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
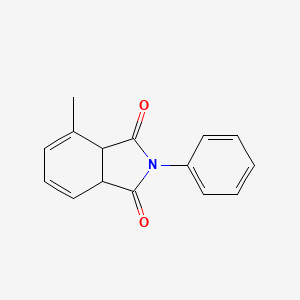
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
